
2,5-Dinitrothiophene-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dinitrothiophene-3,4-diamine is an organic compound that belongs to the class of nitrothiophenes This compound is characterized by the presence of two nitro groups and two amino groups attached to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dinitrothiophene-3,4-diamine typically involves the nitration of thiophene derivatives followed by reduction. One common method is the nitration of 2,5-dihalothiophenes using fuming sulfuric acid and nitric acid at controlled temperatures to yield 2,5-dihalo-3,4-dinitrothiophenes . The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dinitrothiophene-3,4-diamine undergoes various chemical reactions, including:
Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride, iron powder
Acidic Conditions: Hydrochloric acid, sulfuric acid
Major Products:
Reduction Products: 2,5-Diaminothiophene-3,4-diamine
Substitution Products: Various substituted thiophene derivatives
Applications De Recherche Scientifique
2,5-Dinitrothiophene-3,4-diamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Dinitrothiophene-3,4-diamine involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
- 2,5-Dibromo-3,4-dinitrothiophene
- 2,5-Dichloro-3,4-dinitrothiophene
- 2-Bromo-5-chloro-3,4-dinitrothiophene
Comparison: 2,5-Dinitrothiophene-3,4-diamine is unique due to the presence of both nitro and amino groups on the thiophene ring, which allows for a diverse range of chemical reactions and applications. In contrast, similar compounds like 2,5-Dibromo-3,4-dinitrothiophene and 2,5-Dichloro-3,4-dinitrothiophene primarily feature halogen substituents, which influence their reactivity and applications differently .
Propriétés
Numéro CAS |
90069-93-5 |
|---|---|
Formule moléculaire |
C4H4N4O4S |
Poids moléculaire |
204.17 g/mol |
Nom IUPAC |
2,5-dinitrothiophene-3,4-diamine |
InChI |
InChI=1S/C4H4N4O4S/c5-1-2(6)4(8(11)12)13-3(1)7(9)10/h5-6H2 |
Clé InChI |
JHEAFNCQBDTMHC-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(SC(=C1N)[N+](=O)[O-])[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


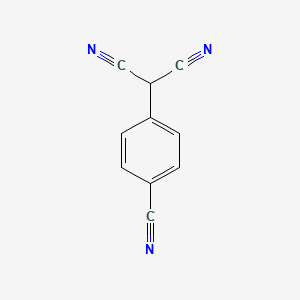

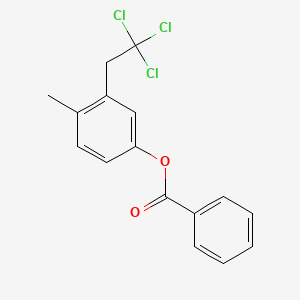

![N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B14365514.png)
![Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14365522.png)
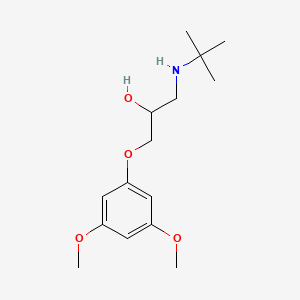
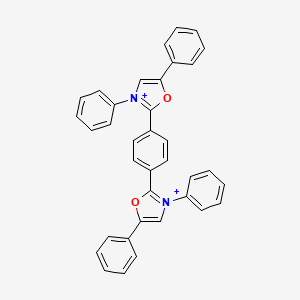
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)
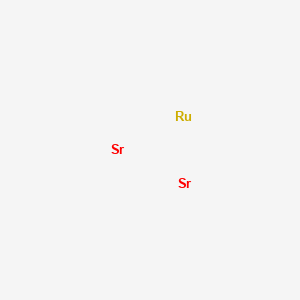
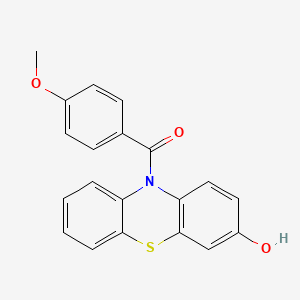
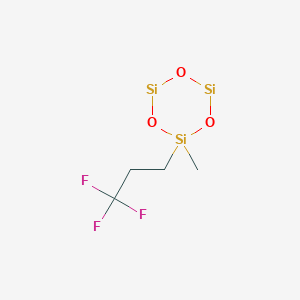
![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
